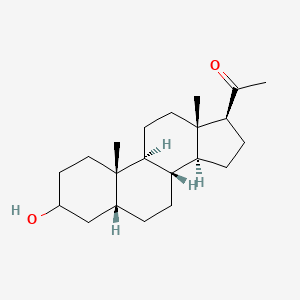

3-Hydroxy-5beta-pregnan-20-one

Description

Context within the Pregnane (B1235032) Steroid Family

3-Hydroxy-5-beta-pregnan-20-one belongs to the pregnane steroid family, a class of C21 steroids. google.com These steroids are derived from cholesterol and are precursors to many other steroid hormones. wikipedia.org Specifically, 3-Hydroxy-5-beta-pregnan-20-one is a metabolite of progesterone (B1679170). ebi.ac.ukebi.ac.uk

The pregnane family includes a variety of neuroactive steroids that can be broadly categorized based on their structure and effects. wikipedia.org For instance, 3α-hydroxy A-ring reduced metabolites of progesterone, like allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one) and 3-Hydroxy-5-beta-pregnan-20-one itself, are known for their modulatory effects on the GABA-A receptor. frontiersin.orgresearchgate.net The stereochemistry at the 5-position of the steroid nucleus (either alpha or beta) results in different molecular shapes—the 5α-reduced steroids are planar, while the 5β-reduced steroids like 3-Hydroxy-5-beta-pregnan-20-one are nonplanar. ebi.ac.ukebi.ac.uk This structural difference can lead to variations in their pharmacological properties. researchgate.net

Overview of its Endogenous Presence and Classification

3-Hydroxy-5-beta-pregnan-20-one is an endogenous steroid, meaning it is naturally produced within the body. ebi.ac.ukebi.ac.uk It is synthesized in the brain, adrenal glands, and gonads. frontiersin.org The synthesis of 3-Hydroxy-5-beta-pregnan-20-one involves the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). frontiersin.orgwikipedia.org It is considered a human metabolite and has been found in blood. ebi.ac.uk

Neurosteroids are classified based on their mechanism of action. Unlike classic steroid hormones that typically act through nuclear receptors to regulate gene expression, a process that can take minutes to hours, neurosteroids can exert rapid, non-genomic effects by directly interacting with membrane-bound neurotransmitter receptors. researchgate.netfrontiersin.org 3-Hydroxy-5-beta-pregnan-20-one and its isomer allopregnanolone are well-known positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. frontiersin.orgresearchgate.net

Historical Perspective of Neurosteroid Research and its Significance

The field of neurosteroid research began to gain significant traction in the 1980s with the discovery that steroids could be synthesized within the brain itself, leading to the coining of the term "neurosteroid" by Étienne-Émile Baulieu. wikipedia.orgnih.govnih.gov This was a paradigm shift from the traditional understanding that the brain was merely a target for steroid hormones produced in peripheral glands.

Subsequent research by investigators like Steven Paul and Robert Purdy introduced the term "neuroactive steroid" to encompass any steroid, regardless of its origin, that could rapidly alter neuronal excitability. wikipedia.orgnih.gov A pivotal discovery in the field was the finding that certain progesterone metabolites, including allopregnanolone and by extension 3-Hydroxy-5-beta-pregnan-20-one, are potent modulators of the GABA-A receptor. nih.gov This discovery opened up new avenues for understanding how these endogenous compounds might influence brain function and behavior.

The significance of neurosteroid research is underscored by its potential therapeutic applications. For example, brexanolone, a formulation of allopregnanolone, was approved by the FDA in 2019 for the treatment of postpartum depression, representing a major milestone in translational drug development in neuropsychopharmacology. nih.govrcsb.org Furthermore, research into the varied effects of different neurosteroids, such as the finding that the sulfated form of 3-Hydroxy-5-beta-pregnan-20-one can act as a negative modulator of the NMDA receptor, highlights the complexity and potential of this field. nih.govresearchgate.net

| Key Term | Definition |

| Neurosteroid | Steroids synthesized in the central and peripheral nervous systems that can rapidly modulate neuronal excitability. researchgate.netwikipedia.orgnih.gov |

| Pregnane Steroids | A class of C21 steroids derived from cholesterol. google.com |

| GABA-A Receptor | The primary inhibitory neurotransmitter receptor in the central nervous system. frontiersin.org |

| Allosteric Modulator | A substance that binds to a receptor to change that receptor's response to a stimulus. |

Research Findings on 3-Hydroxy-5-beta-pregnan-20-one

Research has demonstrated that 3-Hydroxy-5-beta-pregnan-20-one possesses several notable pharmacological properties. It has been shown to have anxiolytic, anticonvulsant, and sedative effects, similar to benzodiazepines. ebi.ac.ukresearchgate.netnih.gov

Comparative studies with its 5α-isomer, allopregnanolone, have revealed subtle but important differences in their effects. While both compounds show similar potency in anticonvulsant activity, 3-Hydroxy-5-beta-pregnan-20-one has been found to be more potent and efficacious in animal models of anxiety. researchgate.net However, in other behavioral tests, such as those examining effects on food intake, 3-Hydroxy-5-beta-pregnan-20-one did not directly increase feeding but appeared to facilitate it by reducing anxiety related to novel food items. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H34O2 |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

1-[(5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15?,16+,17-,18+,19+,20+,21-/m1/s1 |

InChI Key |

AURFZBICLPNKBZ-IYEURWCSSA-N |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(C4)O)C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Biosynthesis and Endogenous Regulation of 3 Hydroxy 5beta Pregnan 20 One

Precursor Substrates and Steroidogenic Pathways

The journey of 3-hydroxy-5-beta-pregnan-20-one synthesis begins with precursor steroids that undergo a series of transformations. Progesterone (B1679170) and, to a lesser extent, metabolites of deoxycorticosterone serve as the primary starting points for its production.

Progesterone as a Primary Precursor

Progesterone, a C21 steroid hormone, is the principal substrate for the synthesis of 3-hydroxy-5-beta-pregnan-20-one. mdpi.comtcichemicals.com This process is part of the broader steroid hormone biosynthesis pathway, which originates from cholesterol. genome.jpgenome.jp Progesterone is produced in various tissues, including the adrenal glands, gonads, and the brain itself. mdpi.comnih.gov The conversion of progesterone to 3-hydroxy-5-beta-pregnan-20-one involves a two-step enzymatic reduction. frontiersin.org First, the A-ring of the progesterone molecule is reduced, followed by the reduction of a keto group to a hydroxyl group.

Deoxycorticosterone Metabolic Linkages

While progesterone is the main precursor, there are metabolic links to deoxycorticosterone (DOC). DOC can be converted to 5β-dihydrodeoxycorticosterone (5β-DHDOC), a metabolite that can potentially enter the pathway leading to pregnanolone-like compounds. ebi.ac.ukwikipathways.org The 3α-reduced metabolites of deoxycorticosterone are also recognized as neuroactive steroids. frontiersin.orgfrontiersin.org This suggests a broader network of steroid metabolism that can contribute to the pool of neuroactive pregnanes.

Enzymatic Conversion and Key Enzymes Involved

The transformation of precursor substrates into 3-hydroxy-5-beta-pregnan-20-one is catalyzed by a specific set of enzymes. The activities of these enzymes are critical in determining the stereochemistry and biological activity of the final product.

3α-Hydroxysteroid Dehydrogenase Activity

The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) is responsible for the reduction of the C3-keto group of the steroid nucleus to a 3α-hydroxyl group. frontiersin.orgwikipedia.org This conversion is a crucial step for the neuroactive properties of the resulting steroid. mdpi.com Several isoforms of 3α-HSD exist, and they play a role in both the synthesis and inactivation of neurosteroids. ebi.ac.uk Specifically, enzymes like those from the aldo-keto reductase (AKR) family, such as AKR1C2 and AKR1C4, exhibit 3α-HSD activity. wikipedia.org The action of 3α-HSD is reversible, allowing for the regulation of neurosteroid levels.

5β-Reductase Activity

The stereochemistry of the A/B ring junction of the steroid is determined by the action of 5α-reductase or 5β-reductase. For the synthesis of 3-hydroxy-5-beta-pregnan-20-one, the enzyme 5β-reductase (also known as AKR1D1) is essential. mdpi.comnih.gov This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 of progesterone, resulting in a cis-fusion of the A and B rings, which is characteristic of the 5β-pregnane series. vulcanchem.com The activity of 5β-reductase is a key determinant in channeling progesterone towards the synthesis of 5β-reduced metabolites like pregnanolone (B1679072). mdpi.comebi.ac.ukebi.ac.uk

Roles of 20α- and 20β-Hydroxysteroid Dehydrogenases

The final steps in the synthesis of pregnanolone isomers often involve the action of 20α- and 20β-hydroxysteroid dehydrogenases (HSDs). These enzymes are critical in regulating the levels of progesterone and its metabolites.

20α-HSD, which belongs to the aldo-keto reductase (AKR) superfamily, catalyzes the conversion of progesterone to 20α-hydroxyprogesterone. benthamdirect.comnii.ac.jp This enzymatic action is a key regulatory point in progesterone metabolism. nii.ac.jp Similarly, 20β-HSD, a member of the short-chain dehydrogenases/reductases (SDR) superfamily, can reduce progesterone to 20β-hydroxyprogesterone. benthamdirect.com While both enzymes are involved in the metabolism of cortisol, yielding 20α- or 20β-dihydrocortisol, their roles in pregnanolone synthesis are linked to the availability of precursor steroids. mdpi.comfrontiersin.org

Cytochrome P450 Enzymes (e.g., P450c17) in Precursor Metabolism

The biosynthesis of all steroid hormones begins with cholesterol, which is converted to pregnenolone (B344588) by the enzyme cytochrome P450scc (CYP11A1). wikipedia.orgnih.govvanderbilt.eduumich.edu Pregnenolone then serves as a crucial precursor for the synthesis of various steroids, including 3-hydroxy-5beta-pregnan-20-one.

Another key cytochrome P450 enzyme, P450c17 (CYP17A1), plays a dual role in steroidogenesis. It possesses both 17α-hydroxylase and 17,20-lyase activities. nih.govnih.gov As a 17α-hydroxylase, it converts pregnenolone to 17α-hydroxypregnenolone. wikipedia.orgnih.gov This step is part of the Δ⁵ pathway of steroid synthesis. wikipedia.orgnih.gov The subsequent 17,20-lyase activity of P450c17, which is enhanced by cytochrome b₅, converts 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA). nih.govplos.org P450c17 can also convert progesterone to 17α-hydroxyprogesterone in the Δ⁴ pathway. wiley.comscielo.br The substrate specificity and the pathway preference of P450c17 are critical in determining the types of steroid hormones produced. nih.gov For instance, human P450c17 shows a strong preference for the Δ⁵ pathway. nih.gov

Aldo-keto Reductase Family Members (e.g., AKR1C1) in Conversion

Members of the aldo-keto reductase (AKR) superfamily are pivotal in the metabolism of steroids. nih.govmdpi.com Specifically, enzymes from the AKR1C subfamily, including AKR1C1, AKR1C2, AKR1C3, and AKR1C4, act as 3-keto, 17-keto, and 20-ketosteroid reductases. nih.gov

AKR1C1 is particularly important as it functions as a 20α-hydroxysteroid dehydrogenase (20α-HSD), primarily converting progesterone to the less active 20α-hydroxyprogesterone. benthamdirect.comnih.gov These enzymes are crucial in the formation of 5β-pregnanes. mdpi.comresearchgate.net The reduction of 5β-dihydroprogesterone by AKR1C enzymes leads to the formation of pregnanolone isomers. mdpi.com While AKR1C2 is significant in forming the potent neurosteroid allopregnanolone (B1667786), AKR1C1 is involved in its inactivation. nih.gov

Dehydrogenase/Reductase SDR Family Members (e.g., DHRS4) in Redox Reactions

The dehydrogenase/reductase (SDR) family, also known as short-chain dehydrogenases/reductases, includes enzymes that participate in various metabolic pathways, including steroid metabolism. researchgate.netgenecards.org DHRS4, a member of this family, has been shown to possess 3β-hydroxysteroid dehydrogenase activity. researchgate.netalliancegenome.org It efficiently reduces 3-keto-C₁₉/C₂₁-steroids to produce 3β-hydroxysteroids. researchgate.net This enzyme is ubiquitously expressed in human tissues and is involved in both hydroxysteroid synthesis and the metabolism of other carbonyl compounds. researchgate.netnih.gov

Enzymes in this compound Biosynthesis

| Enzyme Family | Specific Enzyme(s) | Role in Biosynthesis |

| Hydroxysteroid Dehydrogenases | 20α-HSD, 20β-HSD | Catalyze the reduction of progesterone to 20α/β-hydroxyprogesterone. benthamdirect.comnii.ac.jp |

| Cytochrome P450 | P450scc (CYP11A1), P450c17 (CYP17A1) | P450scc converts cholesterol to pregnenolone. wikipedia.orgnih.govvanderbilt.edu P450c17 metabolizes pregnenolone and progesterone to downstream precursors. nih.govnih.gov |

| Aldo-keto Reductases | AKR1C1, AKR1C2, AKR1C4 | Reduce 5β-dihydroprogesterone to form pregnanolone isomers. mdpi.comresearchgate.net AKR1C1 also acts as 20α-HSD. nih.gov |

| Dehydrogenase/Reductase (SDR) | DHRS4 | Exhibits 3β-hydroxysteroid dehydrogenase activity, reducing 3-ketosteroids. researchgate.netalliancegenome.org |

Tissue-Specific Production and Localization

The synthesis of this compound is not confined to a single organ but occurs in various tissues, highlighting its diverse physiological roles.

Synthesis in Brain Regions (De Novo Neurosteroidogenesis)

The brain is a primary site for the synthesis of neurosteroids, a process termed de novo neurosteroidogenesis. rupahealth.comolemiss.edu Pregnenolone, the precursor to all steroid hormones, is synthesized from cholesterol within the brain, primarily in glial cells and neurons. rupahealth.comacs.org This local production allows for rapid modulation of neuronal function. karger.com Neurons are considered the main producers of neurosteroids like pregnenolone and progesterone. mdpi.com While some studies have suggested that glial cells can also produce neurosteroids, other research indicates that key enzymes for the synthesis of allopregnanolone from progesterone are absent in glial cells in the adult mouse brain. mdpi.com

Contribution from Peripheral Tissues (Adrenals, Gonads)

In addition to the brain, this compound and its precursors are synthesized in peripheral endocrine glands, including the adrenal glands and the gonads (ovaries and testes). wikipedia.orgrupahealth.comglowm.com The adrenal cortex is a major source of circulating pregnenolone. wikipedia.org The synthesis of steroid hormones in these glands is stimulated by pituitary trophic hormones such as ACTH, FSH, and LH. wikipedia.orgglowm.com These peripherally synthesized steroids can then circulate in the bloodstream and cross the blood-brain barrier to act on the central nervous system or be further metabolized into neuroactive steroids within the brain. wikipedia.orgkarger.com The placenta is another significant site of steroid hormone production during pregnancy. rupahealth.comoup.com

Tissue Localization of this compound Synthesis

| Tissue | Role in Synthesis | Key Points |

| Brain | De novo neurosteroidogenesis | Primary site of synthesis for neuroactive steroids, allowing for local and rapid modulation of neuronal activity. rupahealth.comolemiss.edu |

| Adrenal Glands | Peripheral Production | A major source of circulating precursor steroids, including pregnenolone. wikipedia.orgscielo.br |

| Gonads (Ovaries and Testes) | Peripheral Production | Synthesize precursor steroids under the control of pituitary hormones. wikipedia.orgglowm.com |

| Placenta | Gestational Production | An important source of steroid hormones during pregnancy. rupahealth.comoup.com |

Hormonal and Physiological Regulation of Biosynthesis

The production of this compound is intricately controlled by various hormones and physiological states, which modulate the expression and activity of the biosynthetic enzymes.

Hormonal Regulation:

Luteinizing Hormone (LH) and Human Chorionic Gonadotropin (hCG): In avian granulosa cells, luteinizing hormone (LH) is a primary stimulator of progesterone production. animbiosci.org This stimulation of the precursor steroid's synthesis directly influences the subsequent production of its metabolites. In humans, human chorionic gonadotropin (hCG), which is structurally and functionally similar to LH, has been shown to stimulate the release of pregnanolone from corpus luteum cells in culture. ebi.ac.ukebi.ac.uk Treatment with hCG led to an approximate 40% increase in pregnanolone levels. ebi.ac.ukebi.ac.uk

Progesterone: The availability of the precursor, progesterone, is a key determinant of pregnanolone synthesis. Administration of progesterone to women has been shown to significantly increase serum levels of 3α,5β-THP (pregnanolone) by over 500%. nih.gov This demonstrates a direct substrate-driven regulation of its biosynthesis.

Physiological Regulation:

Menstrual Cycle: The biosynthesis of pregnanolone isomers fluctuates throughout the menstrual cycle. bioscientifica.com The corpus luteum is the main source of pregnanolone isomers in non-pregnant, premenopausal women, particularly during the luteal phase when progesterone levels are high. frontiersin.orgmdpi.com

Pregnancy: During pregnancy, there are significantly elevated levels of pregnanolone isomers. bioscientifica.com The enzyme 5β-reductase (AKR1D1), which converts progesterone to 5β-dihydroprogesterone, plays a crucial role in maintaining pregnancy. frontiersin.org Its expression is high in the placenta and myometrium. frontiersin.org However, levels of 5β-pregnanes and the expression of AKR1D1 mRNA decline significantly near term, which may contribute to the initiation of labor. bioscientifica.comfrontiersin.org

Data Tables

Table 1: Effect of hCG on Neurosteroid Release from Human Corpus Luteum Cells

| Treatment | Progesterone Output (Fold Increase vs. Control) | Allopregnanolone Levels (Fold Increase vs. Control) | Pregnanolone Levels (% Increase vs. Control) |

| 0.1 U/ml hCG | 2-3 | 2 | ~40% |

| Data sourced from studies on freshly obtained human corpora lutea cells. ebi.ac.ukebi.ac.uk |

Table 2: Relative Abundance of Progesterone Metabolites in Cultured Avian Granulosa Cells

| Metabolite | Percentage of Total Radioactivity |

| 3α-hydroxy-5β-pregnan-20-one | >45% |

| 3α-hydroxy-5α-pregnan-20-one | 5.76% |

| 5β-pregnane-3,20-dione | 3.05% |

| 5α-pregnane-3,20-dione | 2.95% |

| Data from in vitro culture of granulosa cells from laying hens with a [14C]progesterone precursor. nih.gov |

Metabolic Pathways and Derivatives of 3 Hydroxy 5beta Pregnan 20 One

Further Metabolites and Isomers

The metabolic landscape of 3-hydroxy-5beta-pregnan-20-one is diverse, encompassing sulfated conjugates, its oxidized counterpart, and various stereoisomers.

Formation of Sulfated Derivatives (e.g., 3α-hydroxy-5β-pregnan-20-one sulfate)

A significant metabolic pathway for this compound is sulfation, which results in the formation of 3α-hydroxy-5β-pregnan-20-one sulfate (B86663). researchgate.netebi.ac.uknih.gov This process involves the transfer of a sulfonate group to the 3-hydroxyl group of the steroid. nih.gov Sulfation is a common mechanism for increasing the water solubility of steroids, thereby facilitating their excretion. Research indicates that sulfated derivatives can have biological activities that are distinct from their non-sulfated precursors. researchgate.netupce.cz For instance, while 3α-hydroxy-5β-pregnan-20-one is a positive allosteric modulator of the GABA-A receptor, its sulfated form has been shown to be a negative modulator of the NMDA receptor. researchgate.netnih.gov The levels of sulfated pregnanolone (B1679072) isomers can be substantially higher than their free counterparts, suggesting that sulfation is a major metabolic route. ebi.ac.uk

Interconversion with 3-Oxo-5beta-pregnan-20-one

This compound exists in a reversible equilibrium with its oxidized form, 5beta-pregnane-3,20-dione (B29851). basys2.cawikipedia.org This interconversion is catalyzed by hydroxysteroid dehydrogenases. mdpi.com Specifically, the oxidation of the 3-hydroxyl group to a ketone is mediated by enzymes such as 3beta-hydroxy-5beta-steroid dehydrogenase. wikipedia.org Conversely, the reduction of the 3-oxo group of 5beta-pregnane-3,20-dione back to the 3-hydroxy form is also a key metabolic step. basys2.caresearchgate.net This dynamic interconversion allows for the regulation of the relative levels of these two steroids, which may have different biological activities.

Relationship to 3α-hydroxy-5α-pregnan-20-one (Allopregnanolone) and its Metabolites

This compound, also known as pregnanolone, is a stereoisomer of allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one). nih.govebi.ac.ukoup.com Both are metabolites of progesterone (B1679170). nih.govhormonebalance.org The key structural difference lies in the stereochemistry at the A/B ring junction, with pregnanolone having a 5-beta configuration and allopregnanolone having a 5-alpha configuration. ebi.ac.uknih.gov This difference in stereochemistry results in a non-planar structure for pregnanolone and a planar structure for allopregnanolone. ebi.ac.uknih.gov Both pregnanolone and allopregnanolone can be further metabolized, and their relative concentrations can vary. oup.com For example, during pregnancy, both are present in high concentrations in maternal plasma. oup.com

Other Hydroxylated and Reduced Forms

Beyond the primary metabolites, this compound is part of a broader network of hydroxylated and reduced steroid derivatives. This includes its 3-beta stereoisomer, epipregnanolone (B113913) (3β-hydroxy-5β-pregnan-20-one). nih.govwikipedia.org The interconversion between the 3-alpha and 3-beta hydroxy forms is a potential metabolic step. Furthermore, the 20-keto group can be reduced to a hydroxyl group, leading to the formation of pregnanediols. For instance, 3α-hydroxy-5β-pregnan-20-one can be converted to 5β-pregnane-3α,20α-diol. researchgate.net The metabolic pathways can also involve other hydroxylations at various positions on the steroid nucleus.

Enzymes Governing Derivative Formation

The formation of the various derivatives of this compound is governed by specific classes of enzymes that exhibit stereospecificity and substrate selectivity.

Sulfotransferases in Sulfation

The sulfation of this compound is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.govfrontiersin.org These enzymes facilitate the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the steroid. nih.govfrontiersin.org Several SULT isoforms are involved in steroid metabolism, including SULT2A1 and SULT2B1. frontiersin.orgmdpi.comoup.com SULT2B1a, in particular, shows a preference for pregnenolone (B344588), a precursor to pregnanolone. nih.govoup.com The activity of these enzymes is a critical determinant of the levels of sulfated steroids in the body.

Oxidoreductases and Other Dehydrogenases in Interconversions

The interconversion of this compound and its related metabolites is a key regulatory step in steroid metabolism, primarily catalyzed by hydroxysteroid dehydrogenases (HSDs). These enzymes belong to the family of oxidoreductases and are responsible for the reversible oxidation and reduction of hydroxyl and keto groups on the steroid nucleus. wikipedia.orgnih.gov The two main enzymes involved in the metabolism of the 3-hydroxy group in the 5-beta configuration are 3α-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase.

3α-Hydroxysteroid Dehydrogenase (3α-HSD):

This enzyme, with the EC number 1.1.1.50, is crucial for the conversion of 5beta-pregnane-3,20-dione to 3α-hydroxy-5beta-pregnan-20-one (pregnanolone). basys2.ca This reaction is a reduction that utilizes a cofactor, typically NAD(P)H. Conversely, 3α-HSD can also catalyze the oxidation of 3α-hydroxy-5beta-pregnan-20-one back to 5beta-pregnan-3,20-dione, using NAD(P)+ as the cofactor. wikipedia.orgrhea-db.org The direction of the reaction is influenced by the cellular ratio of these cofactors. Different isoforms of 3α-HSD exist, with varying tissue distribution and substrate specificities. wikipedia.orgnih.gov For instance, in humans, isoforms like AKR1C1-AKR1C4 are involved in the metabolism of various steroids. nih.govresearchgate.net

3β-Hydroxysteroid Dehydrogenase (3β-HSD):

The enzyme 3β-hydroxy-5beta-steroid dehydrogenase (EC 1.1.1.277) specifically catalyzes the oxidation of 3β-hydroxy-5beta-pregnan-20-one (epipregnanolone) to 5beta-pregnan-3,20-dione. wikipedia.orgebi.ac.uk This reaction is an oxidation that requires NADP+ as a cofactor, producing NADPH. wikipedia.orgrhea-db.org The systematic name for this enzyme class is 3beta-hydroxy-5beta-steroid:NADP+ 3-oxidoreductase. wikipedia.org Similar to 3α-HSD, this reaction is reversible, and the enzyme can also catalyze the reduction of 5beta-pregnan-3,20-dione to 3β-hydroxy-5beta-pregnan-20-one. The activity of 3β-HSD is essential for the synthesis of all classes of steroid hormones, including progesterone, androgens, and estrogens. nih.govmdpi.comnih.govgenecards.org

The interconversion between the 3α- and 3β-hydroxy isomers often proceeds via the 3-keto intermediate, 5beta-pregnan-3,20-dione.

Interactive Data Table: Key Enzymes in this compound Interconversion

| Enzyme | EC Number | Substrate(s) | Product(s) | Cofactor(s) |

| 3α-Hydroxysteroid Dehydrogenase | 1.1.1.50 | 5beta-Pregnane-3,20-dione | 3α-Hydroxy-5beta-pregnan-20-one | NAD(P)H |

| 3α-Hydroxy-5beta-pregnan-20-one | 5beta-Pregnane-3,20-dione | NAD(P)+ | ||

| 3β-Hydroxysteroid Dehydrogenase | 1.1.1.277 | 3β-Hydroxy-5beta-pregnan-20-one | 5beta-Pregnane-3,20-dione | NADP+ |

| 5beta-Pregnane-3,20-dione | 3β-Hydroxy-5beta-pregnan-20-one | NADPH |

Factors Influencing Metabolic Flux

The rate and direction of the metabolic pathways involving this compound are not static but are dynamically regulated by a multitude of factors. This regulation, known as metabolic flux, ensures that the production and inactivation of steroid hormones are tightly controlled to meet physiological demands.

Coenzyme Availability: The ratio of oxidized to reduced nicotinamide (B372718) adenine (B156593) dinucleotides (NAD+/NADH and NADP+/NADPH) is a critical determinant of the direction of HSD-catalyzed reactions. mdpi.com A high NAD(P)H/NAD(P)+ ratio favors the reduction of ketosteroids to hydroxysteroids, such as the formation of this compound from 5beta-pregnan-3,20-dione. Conversely, a low ratio promotes the oxidation of hydroxysteroids. wikipedia.org The binding of the coenzyme to the enzyme is a crucial step, and specific amino acid residues within the enzyme are critical for this interaction. nih.govpnas.org

Hormonal Regulation: The expression and activity of HSDs can be regulated by hormones. For example, Luteinizing Hormone (LH) has been shown to stimulate the metabolism of pregnenolone, a precursor to this compound, in uterine tissue. oup.com This stimulation can lead to increased production of downstream steroids. The synthesis of pregnenolone itself from cholesterol is under the control of pituitary trophic hormones like Adrenocorticotropic hormone (ACTH), follicle-stimulating hormone (FSH), and LH in the adrenal glands and gonads. wikipedia.orgnih.gov

Tissue-Specific Expression: Different isoforms of HSDs are expressed in a tissue-specific manner, leading to variations in steroid metabolism across different parts of the body. nih.govmdpi.comnih.gov For example, in humans, the type I isoform of 3β-HSD is predominantly found in the placenta and skin, while the type II isoform is the main form in the adrenal glands, ovaries, and testes. nih.govnih.gov The liver also expresses specific isoforms of HSDs that are involved in the degradation and inactivation of steroid hormones. nih.govmdpi.com This tissue-specific expression allows for localized control over the levels of active steroid hormones. wikipedia.orgnih.govmerckmillipore.com

Disease States: Certain pathological conditions can alter the metabolic flux of this compound. For instance, a deficiency in 3β-hydroxysteroid dehydrogenase leads to an inability to convert 3β-hydroxy-Δ5-steroids into the corresponding Δ4-keto-steroids, resulting in congenital adrenal hyperplasia. medscape.com This deficiency causes an accumulation of precursors like pregnenolone and 17-hydroxypregnenolone. medscape.com Furthermore, altered levels of neurosteroids, including metabolites of pregnenolone, have been observed in various neuropsychiatric and neurodegenerative disorders, suggesting a dysregulation of their metabolic pathways in these conditions. mdpi.comebi.ac.ukfrontiersin.org Altered placental lipid metabolism, which includes changes in the levels of 3-alpha-hydroxy-5beta-pregnane-20-one, has been associated with spontaneous early preterm birth. oup.com

Interactive Data Table: Factors Influencing Metabolic Flux

| Factor | Influence on Metabolic Flux | Examples |

| Coenzyme Ratio | Determines the direction of oxidation or reduction reactions. | High NAD(P)H/NAD(P)+ ratio favors the formation of this compound. |

| Hormonal Control | Regulates the expression and activity of metabolic enzymes. | LH can stimulate pregnenolone metabolism. oup.com |

| Tissue-Specific Enzyme Expression | Leads to localized differences in steroid metabolism. | Different isoforms of 3β-HSD are expressed in the placenta, skin, adrenals, and gonads. nih.govnih.gov |

| Pathophysiological Conditions | Can lead to the accumulation or deficiency of specific steroids. | 3β-HSD deficiency causes congenital adrenal hyperplasia. medscape.com Altered neurosteroid levels are seen in certain neurological disorders. mdpi.comebi.ac.ukfrontiersin.org |

Molecular Pharmacology and Receptor Interactions of 3 Hydroxy 5beta Pregnan 20 One

Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Modulation

Pregnanolone (B1679072) is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. nih.govrndsystems.comwikipedia.org This modulation enhances the receptor's function, leading to a sedative and anxiolytic-like behavioral profile. researchgate.net

Positive Allosteric Modulatory Action on GABA-A Receptors

3-Hydroxy-5beta-pregnan-20-one enhances the effects of GABA at the GABA-A receptor without directly activating it. wiley.comwikipedia.org This potentiation of GABA-mediated chloride currents occurs at a binding site distinct from those for GABA, benzodiazepines, and barbiturates. frontiersin.orgfrontiersin.org The interaction leads to an increase in the influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential, thus enhancing inhibitory neurotransmission. wikipedia.org Studies have shown that pregnanolone and its isomer, allopregnanolone (B1667786), both act as positive allosteric modulators of GABA-A receptors. nih.gov

Distinct Binding Sites on the GABA-A Receptor Complex

Neurosteroids like this compound bind to specific sites on the GABA-A receptor, which are separate from the binding sites of other modulators. frontiersin.orgfrontiersin.org Evidence points to binding sites located within the transmembrane domains (TMDs) of the receptor subunits, particularly the α-subunits. plos.org Mutagenesis studies have identified specific amino acid residues, such as Q241 in the TMD1 of the α1 subunit, as being critical for the potentiating action of neurosteroids. plos.orgbiorxiv.org More recent research has identified three distinct neurosteroid binding sites in the human α1β3 GABA-A receptor: an α1 intrasubunit site, a β3 intrasubunit site, and a β3-α1 intersubunit site. plos.org The potentiating effects are largely mediated by the intersubunit site. nih.gov The existence of multiple binding sites could explain the diverse effects observed with different neurosteroid analogues. biorxiv.orgbiorxiv.org

Stereoselectivity in GABA-A Receptor Interaction

The interaction of pregnane (B1235032) steroids with the GABA-A receptor is highly stereoselective. The 3α-hydroxy configuration is crucial for the positive modulatory activity. frontiersin.orgnih.gov In contrast, the 3β-hydroxy epimers, such as isopregnanolone, lack these enhancing effects and can even act as antagonists at the GABA-A receptor. wiley.comfrontiersin.org While both the 5α- and 5β-isomers with a 3α-hydroxy group are active, the 5α-reduced steroids, like allopregnanolone, are generally more potent than their 5β-counterparts, such as pregnanolone. frontiersin.orgnih.gov Interestingly, the positive allosteric modulatory effects of allopregnanolone are strongly enantioselective, whereas those of pregnanolone show minimal enantioselectivity. nih.gov

| Compound | Stereochemistry | Effect on GABA-A Receptor |

|---|---|---|

| Pregnanolone | 3α-hydroxy-5β-pregnan | Positive Allosteric Modulator wiley.com |

| Allopregnanolone | 3α-hydroxy-5α-pregnan | Potent Positive Allosteric Modulator frontiersin.org |

| Isopregnanolone | 3β-hydroxy-5β-pregnan | Lacks enhancing effects/Antagonist wiley.comfrontiersin.org |

| Isoallopregnanolone | 3β-hydroxy-5α-pregnan | Lacks enhancing effects wiley.com |

Subunit Composition Specificity of GABA-A Receptor Modulation

The modulatory effects of this compound can be influenced by the subunit composition of the GABA-A receptor. frontiersin.org There are 19 known GABA-A receptor subunits, leading to a wide variety of receptor isoforms with different pharmacological properties. plos.orgfrontiersin.org For instance, the presence of the δ-subunit, often found in extrasynaptic receptors, appears to increase the sensitivity to neurosteroids like pregnanolone. frontiersin.orgfrontiersin.org Conversely, the ε-subunit has been shown to reduce neurosteroid modulation. frontiersin.orgfrontiersin.org Studies using recombinant receptors have shown that the type of α-subunit can determine the kinetics of receptor deactivation. frontiersin.org Research on bovine brain membranes indicated that while 3α-hydroxy-5α-pregnan-20-one was a single-site modulator across different brain regions, 3α-hydroxy-5β-pregnan-20-one displayed both high- and low-affinity binding components in the cortex, cerebellum, and hippocampus, but was a single-site modulator in the thalamus, suggesting receptor heterogeneity for neuroactive steroids. nih.gov

| Subunit | Effect on Pregnanolone Modulation | Reference |

|---|---|---|

| δ (delta) | Increases sensitivity | frontiersin.orgfrontiersin.org |

| ε (epsilon) | Reduces modulation | frontiersin.orgfrontiersin.org |

| α (alpha) type | Determines deactivation kinetics | frontiersin.org |

N-Methyl-D-Aspartate (NMDA) Receptor Interactions

In contrast to its effects on GABA-A receptors, the interaction of this compound with N-methyl-D-aspartate (NMDA) receptors is more complex and appears to be dependent on its sulfation state. The unsulfated form of this compound has been shown to have no significant effect on the NMDA response. nih.gov However, its sulfated counterpart, 3α-hydroxy-5β-pregnan-20-one sulfate (B86663) (pregnanolone sulfate), acts as a negative modulator of the NMDA receptor. nih.govfrontiersin.org

Pregnanolone sulfate inhibits NMDA receptor-mediated currents in a noncompetitive manner, reducing the maximum response with little effect on the NMDA EC50. nih.gov This inhibition is not dependent on agonist concentration or membrane voltage, indicating that it does not act as an open-channel blocker. nih.gov Furthermore, its inhibitory action is not mediated through the glycine (B1666218) recognition site. nih.gov Some studies suggest that pregnanolone sulfate inhibits all four diheteromeric NMDA receptor subtypes (NR1/NR2A, NR1/NR2B, NR1/NR2C, and NR1/NR2D), with a greater potency at NR1/NR2C and NR1/NR2D subtypes. drugbank.com The inhibitory effects of pregnanolone sulfate on NMDA receptors may contribute to neuroprotective actions. nih.gov A synthetic derivative, pregnanolone glutamate (B1630785), has been developed as a use-dependent allosteric inhibitor of NMDA receptors. frontiersin.org

Modulatory Effects of Sulfated Derivatives on NMDA Receptors

The sulfated metabolite, 3α-hydroxy-5β-pregnan-20-one sulfate (pregnanolone sulfate or 3α5βS), acts as a potent negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov This inhibitory action is critically dependent on the presence of the sulfate group at the C3 position; the non-sulfated parent compound, pregnanolone, does not produce any significant effect on the NMDA response. nih.gov Pregnanolone sulfate is an endogenous neurosteroid that exhibits use-dependent, voltage-independent inhibitory action on NMDA receptors. cas.cz

The modulatory effects of pregnanolone sulfate are not uniform across all NMDA receptor subtypes. The specific NR2 subunit co-assembled with the obligatory NR1 subunit is a key determinant of the steroid's inhibitory potency. drugbank.com Research using Xenopus oocytes expressing different diheteromeric NMDA receptors has demonstrated that pregnanolone sulfate inhibits all four major subtypes (NR1/NR2A, NR1/NR2B, NR1/NR2C, and NR1/NR2D). drugbank.com However, its potency is approximately four-fold greater at receptors containing NR2C or NR2D subunits compared to those with NR2A or NR2B subunits. drugbank.com This subtype-selective inhibition suggests a potential for developing therapeutic agents that can target specific NMDA receptor populations. drugbank.com The mechanism of inhibition involves reducing the channel's open probability by significantly increasing the time the receptor spends in closed, desensitized conformations, rather than affecting the duration of channel openings or the amplitude of the current. nih.gov

| NMDA Receptor Subtype | Effect of Pregnanolone Sulfate | Relative Potency |

|---|---|---|

| NR1/NR2A | Inhibition | Lower |

| NR1/NR2B | Inhibition | Lower |

| NR1/NR2C | Inhibition | ~4-fold Higher |

| NR1/NR2D | Inhibition | ~4-fold Higher |

Noncompetitive Antagonism of NMDA-Induced Currents

Furthermore, the inhibitory action is voltage-independent, demonstrating that pregnanolone sulfate does not act as a traditional open-channel blocker in the same manner as magnesium (Mg²⁺). nih.govnih.govresearchgate.net Its effects are also not diminished by maximal concentrations of the co-agonist glycine, ruling out an interaction with the glycine binding site. nih.govresearchgate.net The inhibitory site for pregnanolone sulfate is distinct from that of other modulators and is believed to be located within the ion channel vestibule of the NMDA receptor. mdpi.commdpi.com This inhibition is also described as use-dependent, meaning the steroid is effective only when applied after or concurrently with the receptor agonists. mdpi.commdpi.com

Impact on Non-NMDA Receptors (e.g., Kainate, AMPA Receptors)

In addition to its effects on NMDA receptors, pregnanolone sulfate also acts as a broad-spectrum antagonist of other ionotropic glutamate receptors, specifically kainate and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptors. nih.govgoogle.com Whole-cell voltage-clamp recordings have shown that pregnanolone sulfate can rapidly and reversibly inhibit currents mediated by both kainate and AMPA. nih.gov This suggests that the inhibitory actions of this sulfated steroid are not exclusive to NMDA receptors and may contribute to a general reduction in excitatory neurotransmission. nih.govgoogle.com

| Receptor | Agonist Used | Reported Inhibition | Source |

|---|---|---|---|

| Kainate Receptor | 50 µM Kainate | 37% | nih.gov |

| AMPA Receptor | 25 µM AMPA | 29% | nih.gov |

| Kainate Receptor | 50 µM Kainate | 33% | google.com |

| AMPA Receptor | 25 µM AMPA | 43% | google.com |

Other Potential Receptor Targets and Interactions

Beyond the glutamate receptor family, pregnanolone and its derivatives have been investigated for their interactions with other critical neuronal signaling systems.

Exploration of Interactions with L-type Voltage-Gated Calcium Channels

While direct studies on this compound are limited, research on structurally related neurosteroids indicates significant modulation of voltage-gated calcium channels (VGCCs). The 5β-reduced neurosteroid epipregnanolone (B113913), an isomer of pregnanolone, has been shown to block T-type low-voltage-activated (LVA) calcium currents and N-type high-voltage-activated (HVA) calcium currents in sensory neurons. tandfonline.comtandfonline.com The inhibition of HVA channels appears to be mediated, at least in part, through a G-protein-dependent pathway. tandfonline.com In contrast, another related neurosteroid, pregnenolone (B344588) sulfate, has been demonstrated to induce a rapid influx of Ca²⁺ through L-type VGCCs in a pituitary cell line, an effect potentiated by the L-type channel agonist Bay K 8644. nih.gov These findings suggest that the pregnane steroid structure is a key scaffold for interacting with VGCCs, although the specific effects—inhibition versus activation—can vary depending on the steroid's precise chemical structure and the cellular context. tandfonline.comnih.govfrontiersin.org

Investigations into Other Neurotransmitter Receptor Systems

One of the most well-characterized actions of the parent compound, this compound (pregnanolone), is its role as a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. acs.orgnih.gov This action is in stark contrast to its sulfated derivative, which negatively modulates NMDA receptors. mdpi.comnih.gov Pregnanolone enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain, thereby increasing chloride influx and hyperpolarizing the neuron, which leads to decreased neuronal excitability. frontiersin.org Interestingly, some charged derivatives like pregnanolone glutamate (PAG) have been shown to inhibit NMDA receptors while their metabolites, including pregnanolone itself, potentiate GABA-A receptors, indicating a complex metabolic and functional interplay. acs.orgfrontiersin.org

Potential Interactions with Toll-like Receptors (e.g., TLR4)

There is growing evidence that neurosteroids can modulate the innate immune system, particularly through interactions with Toll-like receptors (TLRs). While direct evidence for this compound is still emerging, extensive research on its close structural isomer, allopregnanolone (3α-hydroxy-5α-pregnan-20-one), has demonstrated potent inhibitory effects on TLR4 signaling. sciencedaily.com Allopregnanolone and other neurosteroids like pregnenolone have been shown to inhibit the activation of TLR4 in macrophages and brain tissue, preventing the production of pro-inflammatory factors such as NF-κB, MCP-1, and TNF-α. sciencedaily.comnih.govfrontiersin.org This anti-inflammatory action is achieved by preventing the binding of TLR4 to its co-receptor MD2. sciencedaily.com Given that pregnanolone is a metabolite of progesterone (B1679170), which also inhibits TLR4 signaling, it is plausible that pregnanolone shares this anti-inflammatory potential, representing a significant area for future investigation. nih.gov

Neurophysiological and Cellular Mechanisms of Action

Modulation of Neuronal Excitability and Synaptic Plasticity

Neurosteroids, including pregnanolone (B1679072), are recognized as potent modulators of neuronal excitability and synaptic plasticity, the cellular mechanism underlying learning and memory. Acute application of neurosteroids like pregnanolone can reduce neuronal excitability. nih.gov Their influence is often concentration-dependent and varies based on the specific neuronal population and brain region.

Pregnenolone (B344588) sulfate (B86663) (PregS), a related neurosteroid, is known to be a cognitive enhancer that modulates synaptic plasticity. nih.govresearchgate.net It plays a significant role in the modulation of glutamatergic excitatory synaptic transmission, which is fundamental to processes like long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.gov While direct studies on 3-Hydroxy-5beta-pregnan-20-one's role in synaptic plasticity are less common than for its sulfated counterpart or its isomer allopregnanolone (B1667786), the shared pathways through which these compounds act suggest a complex involvement in shaping synaptic strength and neuronal networks.

Effects on Inhibitory Neurotransmission

The most well-characterized actions of this compound and its isomers are on the GABAergic system, the primary inhibitory system in the brain. These neurosteroids are potent positive allosteric modulators of the GABA-A receptor, the main receptor for the neurotransmitter gamma-aminobutyric acid (GABA).

This compound, along with its more extensively studied isomer allopregnanolone (3α-hydroxy-5α-pregnan-20-one), enhances the function of synaptic GABA-A receptors. nih.govfrontiersin.org When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and making it less likely to fire an action potential. Pregnanolone binds to a site on the GABA-A receptor distinct from the GABA binding site and potentiates the receptor's response to GABA. nih.govfrontiersin.org This results in an increased influx of chloride ions, thereby enhancing the inhibitory effect of GABA. This potentiation of phasic (synaptic) inhibition contributes to the sedative and anxiolytic effects associated with these neurosteroids. nih.govnih.gov

| Receptor Type | Location | Type of Inhibition | Role of this compound |

| Synaptic GABA-A Receptors | Postsynaptic membrane within the synapse | Phasic Inhibition (transient) | Potentiates GABA-mediated chloride current |

| Extrasynaptic GABA-A Receptors | Perisynaptic or extrasynaptic membrane | Tonic Inhibition (persistent) | Directly activates receptors, enhancing persistent inhibitory current |

Impact on Excitatory Neurotransmission

While the effects on inhibitory systems are more pronounced, this compound also modulates excitatory neurotransmission, primarily mediated by the neurotransmitter glutamate (B1630785).

Recent research has revealed that pregnanolone can act presynaptically to enhance the release of glutamate. bohrium.comnih.govnih.gov Studies using rat hippocampal microisland cultures have shown that 10-μM pregnanolone robustly and reversibly potentiates the amplitude of evoked excitatory postsynaptic currents (eEPSCs) and decreases the paired-pulse ratio, which are indicators of increased presynaptic release probability. nih.gov This effect occurs downstream of presynaptic calcium influx. bohrium.comnih.govnih.gov This finding indicates a novel presynaptic mechanism that may contribute to the therapeutic potential of neurosteroids in disorders related to the glutamatergic system. bohrium.comnih.gov

| Mechanism | Location | Neurotransmitter System | Effect of this compound |

| Potentiation of GABA-A Receptors | Postsynaptic (Synaptic & Extrasynaptic) | Inhibitory (GABA) | Increased phasic and tonic inhibition |

| Modulation of Glutamate Release | Presynaptic | Excitatory (Glutamate) | Potentiation of glutamate release |

| Modulation of NMDA Receptors | Postsynaptic | Excitatory (Glutamate) | Complex modulation (isoform and context-dependent) |

Cellular Pathways and Signaling Cascades

The neurophysiological effects of this compound, a prominent neurosteroid, are mediated through a complex interplay of various cellular pathways and signaling cascades. Its actions extend beyond the classical genomic mechanisms of steroids, engaging in rapid, non-genomic interactions with membrane-bound receptors and modulating key signaling systems involved in neuroinflammation, neurotrophic support, and neurotransmitter pathways.

Non-Genomic Actions on Membrane-Bound Receptors

This compound, commonly known as allopregnanolone (ALLO), primarily exerts its rapid neurophysiological effects through non-genomic mechanisms initiated at the cell surface. frontiersin.orgnih.gov These actions are distinct from the classical genomic pathway of steroid hormones, which involves binding to nuclear receptors to regulate gene transcription. frontiersin.orgnih.gov The non-genomic effects are characterized by their rapid onset, occurring within seconds to minutes, and involve the modulation of ion channels and the activation of intracellular signaling cascades. nih.govnih.gov

The most well-characterized non-genomic target of allopregnanolone is the γ-aminobutyric acid type A (GABA-A) receptor. acs.orgresearchgate.netsemanticscholar.org Allopregnanolone acts as a potent positive allosteric modulator of the GABA-A receptor, binding to a site distinct from the GABA binding site. researchgate.netresearchgate.net This interaction enhances the receptor's response to GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which produces an inhibitory effect on neuronal excitability. frontiersin.orgnih.gov The modulatory effect of this compound on the GABA-A receptor can be complex, with studies showing it can enhance ligand binding with both high and low affinities, suggesting interactions with different receptor subtypes. nih.gov

Beyond the GABA-A receptor, evidence suggests that allopregnanolone and other neurosteroids may also interact with other membrane-bound receptors. These include putative membrane progesterone (B1679170) receptors (mPRs). frontiersin.orgresearchgate.net For instance, research has demonstrated that allopregnanolone can bind to mPRδ, leading to a decrease in starvation-induced apoptosis in hippocampal neuronal cells at low nanomolar concentrations. frontiersin.orgresearchgate.net The sulfated form of this compound has also been shown to act as a negative modulator of the N-methyl-D-aspartate (NMDA) receptor, inhibiting its response in a noncompetitive manner. nih.gov

These rapid, non-genomic actions allow this compound to quickly influence neuronal activity and signaling pathways, contributing to its diverse effects on mood, stress, and neuronal protection. frontiersin.org

Influence on Neuroinflammation and Cytokine Regulation

This compound demonstrates significant immunomodulatory and anti-inflammatory properties within the central nervous system. Its influence on neuroinflammation is largely mediated by its ability to regulate the production and signaling of cytokines, the key signaling molecules of the immune system.

Research has shown that allopregnanolone can attenuate the production of pro-inflammatory cytokines. nih.gov Following traumatic brain injury, a condition marked by a robust inflammatory response, treatment with allopregnanolone has been observed to reduce the expression of interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), two major pro-inflammatory cytokines that contribute to cerebral edema and neuronal damage. nih.gov This effect is thought to be one of the mechanisms by which the neurosteroid promotes functional recovery. nih.gov The activation of GABA-A receptors, which are expressed on immune cells like macrophages, can lead to a reduced production of inflammatory cytokines. nih.gov

A key mechanism underlying allopregnanolone's anti-inflammatory action is the inhibition of Toll-like receptor 4 (TLR4) signaling. nih.govresearchgate.net TLR4 is a critical receptor in the innate immune system that recognizes pathogens and triggers inflammatory responses. Allopregnanolone has been shown to inhibit the activation of the TLR4 pathway, reducing the expression of downstream signaling molecules like TRAF6 and inflammatory mediators such as monocyte chemotactic protein-1 (MCP-1) and TNFα. nih.govresearchgate.net This inhibition appears to involve blocking the protein-protein interactions necessary for initiating TLR4-dependent signaling, such as the binding of TLR4 to MyD88 and MD-2. semanticscholar.orgnih.govmdpi.com

Furthermore, allopregnanolone may also promote anti-inflammatory responses. Studies suggest it can enhance the production of the anti-inflammatory cytokine interleukin-10 (IL-10) through the endosomal TLR4-TRIF signaling pathway. semanticscholar.orgnih.govunc.edu This dual action of suppressing pro-inflammatory pathways while potentially enhancing anti-inflammatory ones highlights the compound's role in maintaining immune homeostasis in the brain. nih.gov

| Research Finding | Model | Effect of this compound | Reference |

| Attenuation of Pro-inflammatory Cytokines | Traumatic Brain Injury (Rat Model) | Reduced expression of IL-1β and TNF-α | nih.gov |

| Inhibition of TLR4 Signaling Pathway | Macrophage Cell Line (RAW264.7) | Inhibited LPS-induced increases in p-TAK1, TRAF6, NF-κB, MCP-1, and TNFα | nih.gov |

| Reduction of Inflammatory Mediators in Brain | Alcohol-Preferring Rats | Reduced levels of TRAF6, CRF, and MCP-1 in the ventral tegmental area | nih.gov |

| Enhancement of Anti-inflammatory Cytokine | Macrophage Cell Line (RAW264.7) | Restored IL-10 levels reduced by a TLR7 agonist | unc.edu |

| Modulation of Chemokine Pathways | Alcohol-Preferring Rats | Enhanced the CX3CL1/CX3CR1 pathway in female rats | nih.gov |

Effects on Neurotrophin Receptor Systems

This compound significantly interacts with neurotrophin receptor systems, particularly the Brain-Derived Neurotrophic Factor (BDNF) and its cognate receptor, Tropomyosin receptor kinase B (TrkB). This signaling pathway is crucial for neuronal survival, differentiation, and synaptic plasticity, and its modulation by allopregnanolone is implicated in the compound's neuroprotective and antidepressant-like effects.

Studies in animal models of depression have shown that allopregnanolone can induce antidepressant-like effects through the activation of BDNF-TrkB signaling. nih.govreddit.com The administration of allopregnanolone has been found to be associated with the upregulation of BDNF. nih.gov The antidepressant-like effects were blocked by the co-administration of a TrkB inhibitor, confirming the essential role of this pathway. nih.gov This suggests that, similar to traditional antidepressants, allopregnanolone may exert its effects by enhancing neurotrophic support in the brain.

The interaction is complex, as some findings indicate that allopregnanolone's effects can be context-dependent. For instance, in a sheep model, periodic elevations of allopregnanolone were suggested to potentially suppress BDNF-TrkB signaling. mdpi.com In Wobbler mice, a model for motoneuron disease, both short-term and long-term treatment with allopregnanolone increased TrkB mRNA in motoneurons and long-term administration enhanced BDNF mRNA as well, contributing to its neuroprotective effects. conicet.gov.ar The activation of the BDNF-TrkB pathway can initiate several downstream signaling cascades, including the Ras-mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)-Akt, and PLCγ-Ca2+ pathways, which are fundamental for mediating synaptic plasticity. mdpi.com

| Research Finding | Model System | Key Observation | Implication |

| Antidepressant-like Effects | Rat Learned Helplessness Model | Allopregnanolone's effects were blocked by a TrkB inhibitor (ANA-12). | Involves BDNF-TrkB signaling. nih.gov |

| Neuroprotection | Wobbler Mice (Motoneuron Disease) | Increased TrkB and BDNF mRNA in spinal cord motoneurons. | Rescues motoneurons from degeneration. conicet.gov.ar |

| Stress Response Modulation | Sheep | Periodic elevations of ALLO may suppress BDNF-TrkB signaling. | Context-dependent effects on neurotrophin pathways. mdpi.com |

Modulation of Dopaminergic Signaling Pathways

This compound exerts a modulatory influence on the mesolimbic and striatal dopaminergic systems, which are critical for motivation, reward, and motor control. The interaction is complex, with studies reporting both stimulatory and inhibitory effects on dopamine (B1211576) release and activity, often dependent on the specific brain region, hormonal state, and experimental conditions.

Some research indicates that allopregnanolone can increase dopamine release in the nucleus accumbens, a key brain region involved in reward and motivation. nih.gov This stimulatory effect on dopamine could mediate some of the behavioral properties of neurosteroids, including their interaction with mood and motivation. nih.gov

Conversely, other studies have demonstrated that allopregnanolone can reduce evoked dopamine release. nih.gov As a potent positive allosteric modulator of GABA-A receptors, allopregnanolone enhances GABAergic inhibition. acs.orgnih.govacs.org Since GABAergic neurons regulate dopamine release, this enhanced inhibition is thought to reduce phasic dopamine fluctuations. nih.gov For example, systemic administration of allopregnanolone was found to reduce electrically evoked dopamine release in both male and female rats. nih.gov It also reduced the frequency of spontaneous dopamine transients in the nucleus accumbens of freely moving rats. acs.orgacs.org

| Study Focus | Animal Model | Effect of this compound | Reference |

| Dopamine Release in Nucleus Accumbens | Rat | Increased dopamine release and response to morphine | nih.gov |

| Evoked Dopamine Release | Rat (Male and Female) | Reduced evoked dopamine release | nih.gov |

| Spontaneous Dopamine Transients | Rat (Freely Moving) | Reduced frequency of spontaneous dopamine transients in the nucleus accumbens | acs.orgacs.org |

| Striatal Dopaminergic Activity | Rat (Different Hormonal States) | Decreased striatal dopamine and DOPAC in estrus; increased dopamine in ovariectomized, hormone-primed rats | tandfonline.com |

| Dopamine-Mediated Behavior | Rodent | Produced behavioral effects similar to dopamine receptor antagonists | nih.gov |

Regulation of Stress-Induced Hypothalamic Corticotropin-Releasing Factor (CRF)

This compound plays a crucial role in modulating the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. A key mechanism of this regulation is its influence on corticotropin-releasing factor (CRF), the principal initiator of the stress cascade in the hypothalamus. nih.govnih.govunc.edu

Acute stress typically leads to an increase in hypothalamic CRF, which in turn triggers the release of adrenocorticotropic hormone (ACTH) and corticosterone. nih.govunc.edu Allopregnanolone has been shown to attenuate this stress response. It can reduce stress-induced increases in hypothalamic CRF expression. nih.gov The release of CRF from the hypothalamus is regulated by a balance of inhibitory GABAergic interneurons and excitatory glutamatergic inputs. researchgate.netnih.gov By acting as a powerful positive modulator of GABA-A receptors, allopregnanolone enhances GABAergic inhibition of CRF neurons, thereby helping to restore homeostasis and dampen the stress response. researchgate.net

The regulatory effects of allopregnanolone on the HPA axis are often sex-dependent and can vary based on the type of stressor. nih.govnih.govresearchgate.net For example, in one study, allopregnanolone attenuated the corticosterone response to restraint stress in female rats but not in males. nih.govresearchgate.net Similarly, its ability to decrease the CRF stress response differed between restraint stress and forced swim stress. nih.govresearchgate.net Allopregnanolone was also found to reduce the stress-induced increases in CRF receptor type 1 (CRFR1) and CRF binding protein (CRFBP) in males, but in females, this effect was only observed after forced swim stress. nih.govresearchgate.net

This sex- and brain-region-specific regulation of CRF suggests that allopregnanolone-based therapeutic approaches for stress-related disorders may need to consider these dimorphisms. nih.govnih.gov Alterations in the CRF system are implicated in anxiety and depression, and lower levels of allopregnanolone have been observed in conditions like post-traumatic stress disorder (PTSD), which is often characterized by elevated CRF concentrations. researchgate.netplanoacursos.com.br

Structure Activity Relationships Sar and Analog Design

Essential Structural Features for Receptor Binding and Efficacy

For positive modulation of the GABA-A receptor, specific structural features on the steroid molecule are considered essential. These include a hydrogen bond-donating group on the A-ring and a hydrogen bond-accepting group on the D-ring. nih.gov

Significance of the 3α-Hydroxy Group

The presence and orientation of a hydroxyl group at the C3 position of the steroid's A-ring are paramount for its modulatory activity at the GABA-A receptor. Specifically, a 3α-hydroxy group that can act as a hydrogen bond donor is a critical requirement for positive allosteric modulation. nih.gov Steroids possessing this 3α-hydroxy, 5α-reduced structure are potent positive allosteric modulators of GABA-A receptor activity. frontiersin.org This configuration allows for a specific interaction with the receptor, enhancing the effect of the primary neurotransmitter, GABA. In contrast, the 3β-hydroxy epimers either exhibit negative or no significant activity at the GABA-A receptor. frontiersin.org This highlights the stereospecificity of the interaction, where the precise spatial arrangement of the hydroxyl group dictates the nature of the pharmacological response.

Role of the 20-Ketone Moiety

Located on the D-ring of the steroid, the 20-ketone group serves as a crucial hydrogen bond acceptor. nih.gov This feature complements the hydrogen-donating 3α-hydroxy group on the A-ring, and together they form a pharmacophore essential for potent positive modulation of the GABA-A receptor. While the 20-carbonyl group of progesterone (B1679170) itself may not be directly involved in hydrogen bonding with the progesterone receptor, its presence is significant for the broader activity profile of pregnane (B1235032) steroids, including their interactions with other receptors and metabolic stability. nih.gov For GABA-A receptor modulation, this ketone moiety is a key component for effective binding and eliciting a response.

Stereochemical Influence on Pharmacological Activity

Comparison of 3α- and 3β-Epimers and Their Receptor Interactions

The orientation of the hydroxyl group at the C3 position gives rise to 3α and 3β epimers, which exhibit markedly different effects on the GABA-A receptor. The 3α-hydroxy pregnane steroids, such as allopregnanolone (B1667786) and pregnanolone (B1679072) (3α-hydroxy-5β-pregnan-20-one), are positive allosteric modulators, enhancing GABA-mediated chloride currents. nih.govscispace.com Conversely, their 3β-hydroxy counterparts, like isopregnanolone (3β-hydroxy-5α-pregnan-20-one), generally act as negative modulators or antagonists at the GABA-A receptor. frontiersin.orgresearchgate.net Some 3β-hydroxysteroids have been shown to inhibit the GABA-A receptor. nih.govresearchgate.net This stark difference in activity underscores the high degree of stereoselectivity of the neurosteroid binding site on the GABA-A receptor.

| Compound | Stereochemistry | Effect on GABA-A Receptor |

| 3α-Hydroxy-5β-pregnan-20-one | 3α-hydroxy | Positive Allosteric Modulator |

| Isopregnanolone | 3β-hydroxy | Negative Modulator/Antagonist |

Differential Effects of 5α- and 5β-Reduction

The reduction of the double bond at the C5 position of the A/B ring junction results in two distinct stereoisomers: the 5α- and 5β-reduced steroids. The 5α configuration leads to a more planar and rigid molecular structure, whereas the 5β configuration results in a bent or "cis" fusion of the A and B rings. acs.orgnih.gov

Generally, 5α-reduced neurosteroids, such as allopregnanolone (3α-hydroxy-5α-pregnan-20-one), are more potent positive modulators of the GABA-A receptor compared to their 5β-epimers like pregnanolone. nih.govnih.gov Studies have shown that 5α-reduced steroids exhibit a higher level of enantiospecificity and selectivity in their modulation of GABA-A receptor function and anesthetic efficacy. nih.gov While 5β-isomers are still active, their potency is often modestly lower than their 5α-counterparts. nih.gov For instance, allopregnanolone is generally more potent than pregnanolone as a GABA-A receptor agonist both in laboratory studies and in living organisms. nih.gov

| Compound | A/B Ring Junction | Potency at GABA-A Receptor |

| Allopregnanolone | 5α (trans) | More Potent |

| Pregnanolone | 5β (cis) | Less Potent |

Modifications and Derivatives for Enhanced Properties

To improve the therapeutic potential of pregnanolone, various chemical modifications have been explored to enhance properties such as solubility, metabolic stability, and receptor affinity. The lipophilic nature of neurosteroids like allopregnanolone can limit their clinical application, necessitating the development of more water-soluble analogs. researchgate.net

One approach involves the introduction of polar groups to the steroid skeleton. For example, the synthesis of allopregnanolone derivatives with a polar chain at the 16α-position has been investigated to increase water solubility and potentially improve brain accessibility. researchgate.net Another strategy focuses on creating analogs with altered ring structures, such as the synthesis of 3α-hydroxy-7a-homo-5α-pregnan-20-one, to explore different spatial arrangements and their impact on activity. researchgate.net

Furthermore, the synthesis of analogs with modifications at other positions, such as the 6,19-oxido analogue of pregnanolone, has been shown to retain activity at the GABA-A receptor. nih.gov The development of synthetic neurosteroids like ganaxolone (B1674614), an analog of allopregnanolone, demonstrates efforts to create molecules with improved pharmacokinetic profiles for therapeutic use. nih.gov These synthetic derivatives often aim to mimic the essential pharmacophore of the parent compound while introducing features that confer more desirable drug-like properties.

Impact of Sulfation on Receptor Specificity and Potency

The addition of a sulfate (B86663) group to the 3α-hydroxy position of 5β-pregnan-20-one significantly alters its pharmacological profile, demonstrating a dramatic shift in receptor specificity and activity. While the non-sulfated form of 3α-hydroxy-5β-pregnan-20-one does not exert a significant effect on the N-methyl-D-aspartate (NMDA) receptor, its sulfated counterpart, 3α-hydroxy-5β-pregnan-20-one sulfate (pregnanolone sulfate), acts as a negative modulator of this receptor. nih.govresearchgate.net

Specifically, pregnanolone sulfate has been shown to inhibit NMDA-mediated responses. nih.govresearchgate.net This inhibitory action is noncompetitive, as the sulfated steroid reduces the maximum NMDA response with little effect on the NMDA EC50. nih.govresearchgate.net Furthermore, its inhibitory effect is not dependent on the agonist concentration or voltage, indicating it does not act as an open channel blocker. nih.govresearchgate.net The lack of interaction with the glycine (B1666218) recognition site further specifies its mechanism of action. nih.govresearchgate.net This demonstrates that the sulfate moiety is essential for the inhibitory activity of 3α-hydroxy-5β-pregnan-20-one at the NMDA receptor, thereby conferring a distinct receptor specificity that is absent in the parent compound.

| Compound | Receptor Target | Effect |

| 3α-Hydroxy-5β-pregnan-20-one | NMDA Receptor | No significant effect nih.govresearchgate.net |

| 3α-Hydroxy-5β-pregnan-20-one Sulfate | NMDA Receptor | Negative modulator (inhibition) nih.govresearchgate.net |

| 3α-Hydroxy-5β-pregnan-20-one Sulfate | Kainate Receptor | Inhibition nih.gov |

| 3α-Hydroxy-5β-pregnan-20-one Sulfate | AMPA Receptor | Inhibition nih.gov |

Effects of 3β-Substitution on Metabolism and Bioavailability

The stereochemistry of the hydroxyl group at the C-3 position plays a critical role in the biological activity of pregnanolone isomers. The 3β-hydroxy epimer of allopregnanolone (the 5α-isomer of pregnanolone) has been shown to be behaviorally inactive, in stark contrast to the anxiolytic effects of the 3α-hydroxy form. nih.gov This highlights the stereospecific requirements of the GABA-A receptor for modulation by these neurosteroids. nih.gov

In terms of metabolism, progesterone is converted to allopregnanolone (3α-hydroxy-5α-pregnan-20-one) and its 3β-isomer, isoallopregnanolone, through the action of 5α-reductase and subsequently 3α- or 3β-hydroxysteroid oxidoreductases. nih.gov While allopregnanolone itself has low oral bioavailability and is subject to extensive hepatic metabolism, the specific metabolic pathways and bioavailability of its 3β-substituted analogs are less well-characterized but are of significant interest in the development of more stable therapeutic agents. nih.gov The conversion between 3α- and 3β-hydroxy steroids is a key metabolic step that can inactivate or alter the activity of these compounds.

Influence of Substitutions at C-6 and C-7 Positions on Activity

Modifications to the steroid's B-ring, specifically at the C-6 and C-7 positions, have been shown to significantly impact the modulatory activity of pregnanolone analogs at the GABA-A receptor. Studies involving the introduction of methyl groups at these positions in both 5α- and 5β-reduced pregnanolones have revealed distinct structure-activity relationships.

The introduction of a 6β-methyl group (axial) resulted in compounds with activity similar to or greater than the parent steroids. In contrast, the addition of a 6α-methyl (equatorial), 7β-methyl (axial), or 7α-methyl (equatorial) substituent led to a reduction in potency for inhibiting radioligand binding, modulating GABA-A receptor function, and inducing anesthesia in tadpoles. These findings suggest that the space around the C-6 and C-7 positions is sterically constrained and that the orientation of substituents in this region is critical for optimal interaction with the GABA-A receptor. The similar effects observed in both the planar 5α- and nonplanar 5β-series suggest a conserved binding pocket for this part of the steroid molecule.

| Substitution | Stereochemistry | Effect on Potency |

| 6-Methyl | β (axial) | Maintained or increased |

| 6-Methyl | α (equatorial) | Reduced |

| 7-Methyl | β (axial) | Reduced |

| 7-Methyl | α (equatorial) | Reduced |

Rational Design of Conformationally Constrained Analogs

To better understand the three-dimensional requirements of the neurosteroid binding site on the GABA-A receptor, researchers have designed and synthesized conformationally constrained analogs of pregnanolone. By restricting the flexibility of the steroid molecule, these analogs provide valuable information about the active conformation required for receptor binding and modulation.

One approach has been to introduce rigid structural elements, such as cyclopropane rings or alkynyl-substituted side chains, into the steroid backbone. nih.gov For instance, the development of allopregnanolone analogs with conformationally constrained 17β side chains has been a strategy to probe the structure-activity relationship at the GABA-A receptor. nih.gov These studies aim to correlate the in vitro activity of the analogs with their preferred conformations, as determined by theoretical conformational analysis. nih.gov This rational design approach allows for the systematic exploration of the pharmacophore space and can lead to the discovery of novel modulators with enhanced potency and selectivity.

Pharmacophore Development for Neurosteroid Binding Sites

The development of a pharmacophore model for neurosteroid binding sites, particularly on the GABA-A receptor, is essential for the rational design of new therapeutic agents. A widely accepted model suggests several key features necessary for positive allosteric modulation. researchgate.net

This model includes a hydrophobic steroid backbone that serves as a scaffold, positioning two crucial hydrogen-bonding groups. researchgate.net These are the 3α-hydroxyl group on the A-ring and the 20-keto group on the D-ring side chain. researchgate.net These groups are thought to form hydrogen bonds with specific amino acid residues within the binding pocket of the GABA-A receptor. researchgate.net The steroid backbone itself occupies a hydrophobic region within the binding site. researchgate.net

The GABA-A receptor is known to have multiple neurosteroid binding sites, including intersubunit and intrasubunit locations within the transmembrane domain. nih.govelifesciences.org Docking studies of allopregnanolone into these sites have helped to refine the understanding of its orientation and key interactions. nih.gov The development of such pharmacophore models is an iterative process, combining computational modeling with the synthesis and biological evaluation of novel analogs to validate and improve the model's predictive power.

Advanced Research Methodologies for 3 Hydroxy 5beta Pregnan 20 One Studies

Spectroscopic and Chromatographic Techniques for Identification and Quantification

A combination of chromatographic separation and spectroscopic detection is essential for the accurate identification and quantification of 3-hydroxy-5beta-pregnan-20-one in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of pregnane (B1235032) steroids. Due to their volatility, these compounds are well-suited for gas chromatography. The process involves vaporizing the sample and passing it through a capillary column, which separates the components based on their boiling points and interactions with the stationary phase. The separated compounds then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio. This provides a unique fragmentation pattern, or "fingerprint," for structural elucidation and definitive identification.

For neurosteroids like this compound, derivatization is often employed to increase thermal stability and improve chromatographic behavior. The resulting mass spectra can be compared against spectral libraries for identification. While a direct experimental spectrum for this compound is not broadly published, predicted spectra are available and serve as a guide for identification hmdb.ca. The Human Metabolome Database, for instance, provides a predicted GC-MS spectrum for the related isomer, 3a-Hydroxy-5b-pregnane-20-one hmdb.ca. The technique has been successfully used to quantify the stereoisomer allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one) and its precursors in brain and blood samples, demonstrating its high sensitivity and specificity for neurosteroid analysis nih.gov.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of steroid isomers. It offers high resolution and is typically coupled with mass spectrometry (LC-MS/MS) for sensitive and specific quantification in biological samples. The separation of pregnanolone (B1679072) isomers, which often co-exist, is challenging but achievable with optimized chromatographic conditions.

A validated LC-MS/MS method for the simultaneous quantification of several neurosteroids, including the 3α-hydroxy-5β-pregnan-20-one isomer (pregnanolone) and the 3β-hydroxy-5β-pregnan-20-one isomer (epipregnanolone), has been developed nih.gov. This method utilizes a simple protein precipitation for extraction followed by separation on a C18 analytical column nih.gov. The use of specific column chemistries, such as biphenyl bonded phases, can offer unique selectivity for steroid isomers, particularly when using methanol in the mobile phase to resolve structurally similar compounds thermofisher.com.

| Parameter | Description | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | nih.gov |

| Extraction Method | Protein precipitation with methanol | nih.gov |

| Analytical Column | Agilent Poroshell 120, EC-C18 (50 × 4.6 mm, 2.7 µm) | nih.gov |

| Quantification Range | 0.78 to 1000 ng/mL | nih.gov |

| Alternative Column | Thermo Scientific™ Accucore™ biphenyl analytical column for enhanced isomer resolution | thermofisher.com |

Thin-Layer Chromatography (TLC) serves as a valuable qualitative and semi-quantitative tool for the analysis of steroids. Its advantages include the ability to run multiple samples simultaneously and the use of various detection methods bioline.org.br. The separation is based on the differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase (solvent system).

The choice of the solvent system is critical for achieving separation of closely related steroids. A variety of mobile phases have been documented for the analysis of different steroid classes bioline.org.branalis.com.my. For pregnane derivatives, systems often consist of mixtures of nonpolar and polar solvents. Visualization of the separated spots can be achieved under UV light if the compound is UV-active or by spraying with color-forming reagents like sulfuric acid analis.com.my.

| Stationary Phase | Mobile Phase (Solvent System) | Steroid Class Application | Reference |

|---|---|---|---|

| Silica Gel | Cyclohexane/Ethyl acetate/Ethanol (B145695) (24:16:1) | Androgens and Gestagens | bioline.org.br |

| Silica Gel | Chloroform/Acetone (9:1) | Androgens | bioline.org.br |